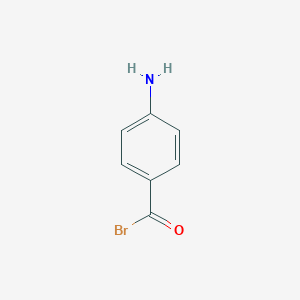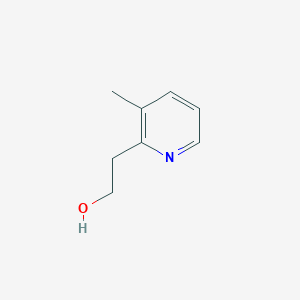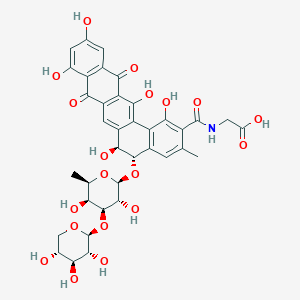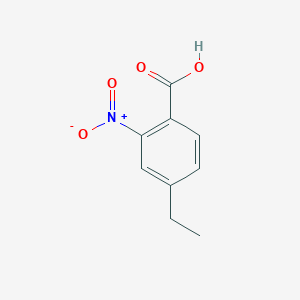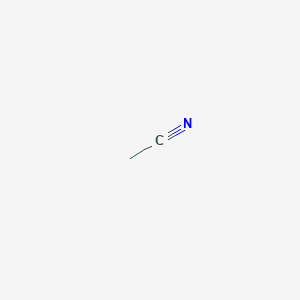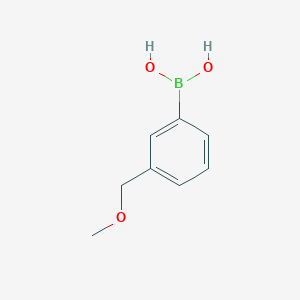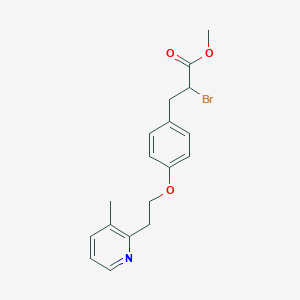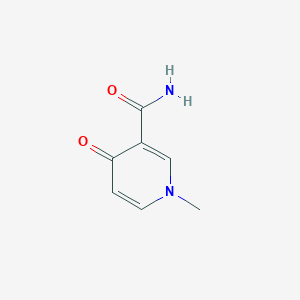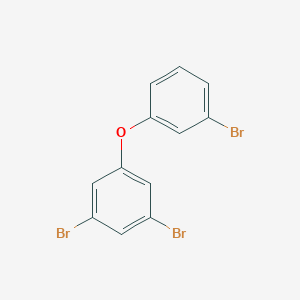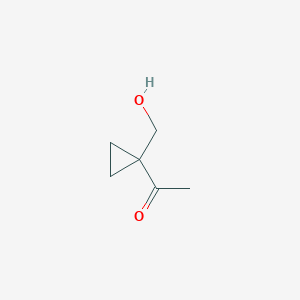
1-(1-Hydroxymethyl-cyclopropyl)-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(1-Hydroxymethyl-cyclopropyl)-ethanone”, also known as “1-Hydroxymethyl Cyclopropyl Acetonitrile”, is a key intermediate in the synthesis of certain pharmaceutical compounds . It has a molecular formula of C6H9NO and a molecular weight of 111.14 . The compound appears as a colorless or light yellow liquid .
Synthesis Analysis
The synthesis of this compound involves several steps . The process starts with the addition of 3-bromo-neopentyl alcohol in an organic solvent. A reflux reaction is then carried out under the effects of Zn powder and a basic catalyst. After the reaction is finished, the temperature is reduced, and alkaline air is introduced to carry out dezincing post-processing. This is followed by suction filtration and solvent recycling through a filtrate to obtain a compound I, 1-bromomethyl cyclopropyl methanol. This compound is then added to the organic solvent, and cyanide is added to carry out a displacement reaction under alkaline conditions. After this reaction is finished, post-processing is carried out to obtain the final product, 1-hydroxymethyl cyclopropyl acetonitrile .Molecular Structure Analysis
The molecular structure of “1-(1-Hydroxymethyl-cyclopropyl)-ethanone” is characterized by a cyclopropyl ring with a hydroxymethyl group and an acetonitrile group attached .Chemical Reactions Analysis
The key chemical reactions involved in the synthesis of this compound include a reflux reaction, a displacement reaction, and post-processing .Physical And Chemical Properties Analysis
“1-(1-Hydroxymethyl-cyclopropyl)-ethanone” is a colorless or light yellow liquid . It has a molecular weight of 111.14 and a molecular formula of C6H9NO . Other physical and chemical properties such as density, melting point, boiling point, flash point, and solubility are mentioned in the retrieved sources .Safety And Hazards
properties
IUPAC Name |
1-[1-(hydroxymethyl)cyclopropyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5(8)6(4-7)2-3-6/h7H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNGEJJBNRFLJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Hydroxymethyl-cyclopropyl)-ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

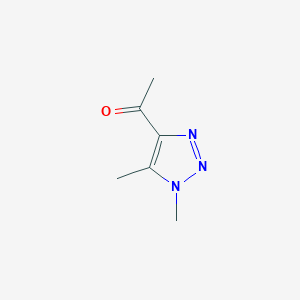
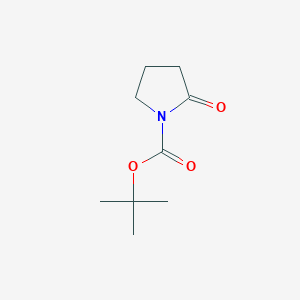
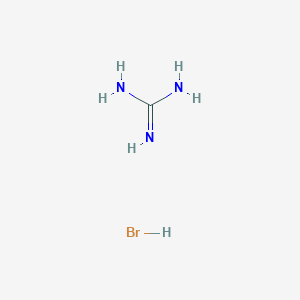
![4-[2-(Diethylamino)ethoxy]benzophenone](/img/structure/B125026.png)
![1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanone](/img/structure/B125027.png)
